molecular formula C9H9FO B067177 7-Fluorochroman CAS No. 179071-54-6

7-Fluorochroman

Cat. No. B067177
Key on ui cas rn: 179071-54-6
M. Wt: 152.16 g/mol
InChI Key: FORTXLVIJCKIFM-UHFFFAOYSA-N
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Patent
US05521147

Procedure details

A mixture of 12.1 grams (0.081 mole) of 7-fluoro-2H-1-benzopyran and a catalytic amount of 5% palladium on carbon in about 200 mL of ethanol was shaken in a Parr hydrogenator until the theoretical amount of hydrogen gas was taken up. After this time the reaction mixture was filtered and concentrated under reduced pressure, yielding 10.5 grams of 3,4-dihydro-7-fluoro-2H-1-benzopyran. The NMR spectrum was consistent with the proposed structure.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]2[CH:6]=[CH:7][CH2:8][O:9][C:4]=2[CH:3]=1.[H][H]>[Pd].C(O)C>[F:1][C:2]1[CH:11]=[CH:10][C:5]2[CH2:6][CH2:7][CH2:8][O:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
FC1=CC2=C(C=CCO2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After this time the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(CCCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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